An In-depth Technical Guide to 8-Oxo-8-(9-phenanthryl)octanoic acid: Physicochemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 8-Oxo-8-(9-phenanthryl)octanoic acid: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Oxo-8-(9-phenanthryl)octanoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes known information with theoretical predictions and established analytical methodologies. We will delve into its fundamental physicochemical properties, propose a detailed synthetic route via Friedel-Crafts acylation with accompanying experimental protocols, and explore its potential biological activities, particularly in the context of cancer research and kinase inhibition. This document is designed to serve as a foundational resource for researchers seeking to synthesize, characterize, and investigate the therapeutic potential of this and related phenanthrene derivatives.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered considerable attention in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The planar structure of the phenanthrene nucleus allows for intercalation into DNA, a mechanism that contributes to the cytotoxic effects of some of its derivatives against cancer cells.[2] 8-Oxo-8-(9-phenanthryl)octanoic acid combines the rigid, aromatic phenanthrene core with a flexible octanoic acid chain containing a ketone. This unique combination of a bulky, hydrophobic aromatic system and a more flexible, polar carboxylic acid tail suggests potential for interesting pharmacological properties and warrants detailed investigation.
Physicochemical Properties
Known and Predicted Properties
| Property | Value/Prediction | Source/Basis |
| CAS Number | 898766-09-1 | [3] |
| Molecular Formula | C₂₂H₂₂O₃ | [3] |
| Molecular Weight | 334.42 g/mol | [3] |
| Melting Point | Predicted: Solid at room temperature. Likely in the range of 100-150 °C. | Based on the melting point of 9-acetylphenanthrene (73-74 °C) and the addition of the long-chain carboxylic acid which would increase intermolecular interactions.[4][5] |
| Boiling Point | Predicted: > 400 °C. | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.[6] |
| Solubility | Predicted: Soluble in polar organic solvents like DMSO, DMF, and ethanol.[7] Poorly soluble in water. | The long alkyl chain and phenanthrene ring contribute to hydrophobicity, while the carboxylic acid and ketone groups provide some polarity. Long-chain fatty acids generally have low aqueous solubility.[8][9] |
| pKa | Predicted: ~4.5 - 5.0 | The pKa is expected to be similar to that of other long-chain carboxylic acids. The electron-withdrawing effect of the phenanthrene ring may slightly increase acidity compared to a simple alkanoic acid. Computational methods can provide more precise predictions.[10][11][12][13] |
Predicted Spectral Data
In the absence of experimental spectra, the following are predictions based on the chemical structure and data from analogous compounds.
The proton NMR spectrum is expected to show characteristic signals for the phenanthrene ring protons, which will be in the aromatic region (typically δ 7.5-9.0 ppm). The protons of the octanoic acid chain will appear in the aliphatic region (δ 1.0-3.0 ppm). The methylene group alpha to the ketone (C7) would be deshielded and appear around δ 2.8-3.2 ppm as a triplet. The methylene group alpha to the carboxylic acid (C2) would be at approximately δ 2.3-2.5 ppm, also as a triplet. The remaining methylene groups would appear as a complex multiplet in the δ 1.2-1.8 ppm range.
The carbon NMR will show a number of signals in the aromatic region (δ 120-140 ppm) corresponding to the phenanthrene ring. The carbonyl carbon of the ketone is expected around δ 198-202 ppm, and the carbonyl carbon of the carboxylic acid around δ 175-180 ppm. The aliphatic carbons of the octanoic acid chain will resonate in the δ 20-40 ppm range.
The IR spectrum will be characterized by strong absorptions for the two carbonyl groups. The ketone C=O stretch is anticipated around 1680-1700 cm⁻¹, and the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.[14][15][16][17] A broad O-H stretching band for the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[18] C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 334.42. Common fragmentation patterns for phenanthrene derivatives include the loss of small neutral molecules.[19][20][21] For this compound, characteristic fragments would likely arise from cleavage of the octanoic acid chain, such as the loss of the carboxylic acid group (-COOH) or cleavage at the keto group.
Synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid
The most plausible and direct method for the synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid is through the Friedel-Crafts acylation of phenanthrene.[22][23][24] This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring using a Lewis acid catalyst.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting phenanthrene with a derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The 9-position of phenanthrene is one of the most reactive sites for electrophilic attack, making it a likely position for acylation.[1]
Caption: Proposed synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a general guideline and should be optimized based on laboratory conditions and analytical monitoring.
Materials:
-
Phenanthrene
-
Suberic anhydride (or suberoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., nitrobenzene)[1]
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add phenanthrene (1.0 equivalent) and anhydrous DCM.
-
Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 2.5 equivalents) while maintaining the temperature below 5 °C.[25][26]
-
Addition of Acylating Agent: Dissolve suberic anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-Oxo-8-(9-phenanthryl)octanoic acid.
Caption: Experimental workflow for the synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 8-Oxo-8-(9-phenanthryl)octanoic acid have been published, the broader class of phenanthrene derivatives has shown significant promise, particularly in cancer therapy.[27][28][29]
Anticancer Potential
Many phenanthrene derivatives exhibit cytotoxic activity against various cancer cell lines.[27] The proposed mechanisms often involve the intercalation of the planar phenanthrene ring into DNA, leading to inhibition of DNA replication and transcription, and ultimately apoptosis.[2] The octanoic acid chain of the title compound could modulate its solubility, cell permeability, and interaction with biological targets.
Pim Kinase Inhibition
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many human cancers and are associated with tumor cell proliferation, survival, and drug resistance.[30] Several phenanthrene derivatives have been identified as potent inhibitors of Pim kinases.[30] The Pim-1 signaling pathway is often activated by cytokines and growth factors through the JAK/STAT pathway.[31][32][33] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Pim-1 signaling pathway and the potential point of intervention for phenanthrene derivatives.
The structural features of 8-Oxo-8-(9-phenanthryl)octanoic acid make it a candidate for Pim kinase inhibition. The phenanthrene moiety could occupy the ATP-binding pocket of the kinase, while the carboxylic acid tail could form additional interactions, potentially leading to high affinity and selectivity.
Conclusion
8-Oxo-8-(9-phenanthryl)octanoic acid is a molecule with significant untapped potential. While experimental data on its physicochemical properties are scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The known biological activities of related phenanthrene derivatives, particularly as anticancer agents and Pim kinase inhibitors, strongly suggest that this compound is a promising candidate for further investigation in drug discovery and development. The methodologies and theoretical predictions outlined herein are intended to facilitate and inspire future research into this intriguing molecule.
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